Furylgermane
Description
Overview of Organogermanium Chemistry
Organogermanium chemistry explores compounds containing a carbon-germanium (C-Ge) bond. wikipedia.org Germanium's position in Group 14 of the periodic table, between silicon and tin, imparts properties to its organometallic compounds that are intermediate between those of organosilicons and organotins. wikipedia.org While historically less explored than its group-14 counterparts due to the high cost of germanium, the field has seen a recent surge in interest. wikipedia.orgsioc-journal.cn Organogermanium compounds exhibit considerable thermal stability and are relatively inert chemically. paperpublications.org They are valuable in various applications, including as reagents in organic synthesis and in the development of materials with specific electronic properties. sioc-journal.cnthieme-connect.de The reactivity of organogermanes is distinct; for instance, they show enhanced reactivity in certain cross-coupling reactions compared to their silicon and boron analogues. wikipedia.org
Historical Development and Significance of Furylgermanes
The first organogermanium compound, tetraethylgermane, was synthesized in 1887. However, the study of organogermanium chemistry progressed slowly. Furylgermanes, specifically, have emerged as particularly useful reagents in recent decades. Tri(2-furyl)germane, for example, is a readily prepared and storable compound with unique reactivity conferred by the three 2-furyl groups. researchgate.net It has been recognized as a promising alternative to tributyltin hydride in radical reactions. researchgate.net The development of palladium-catalyzed reactions involving furylgermanes has significantly expanded their utility, allowing for the facile synthesis of complex molecules such as unsymmetrical biaryls. researchgate.netcapes.gov.br The electrophilic chemistry of furylgermanes has been a subject of study, revealing their distinct reaction pathways. thieme-connect.de
Current Research Landscape and Key Challenges in Furylgermane Synthesis and Reactivity
Current research on furylgermanes is focused on leveraging their unique reactivity for novel synthetic methodologies. A key area of investigation is their application in cross-coupling reactions. For instance, the palladium-catalyzed reaction of aryl halides with tri(2-furyl)germane is an effective method for creating aryltri(2-furyl)germanes, which are precursors for synthesizing unsymmetrical biaryls. capes.gov.brnih.gov The development of more efficient and general methods for preparing arylgermanes remains a challenge, as traditional methods often rely on highly reactive organometallic reagents that are incompatible with many functional groups. d-nb.info
Another significant area of research is the use of furylgermanes in radical reactions. Tri(2-furyl)germane has been shown to be an effective substitute for tin hydrides in various radical dehalogenations, deoxygenations, and cyclization reactions. thieme-connect.com Research is ongoing to expand the scope of these reactions and to develop catalytic systems that utilize only a small amount of the germane (B1219785) reagent. thieme-connect.com
Challenges in the field include the need for more sustainable and cost-effective synthetic routes to furylgermanes and other organogermanium compounds. nih.gov Furthermore, a deeper understanding of the reaction mechanisms is necessary to design more selective and efficient catalysts. researchgate.net The interdisciplinary nature of modern chemistry presents both an opportunity and a challenge, requiring collaboration across different fields to fully realize the potential of furylgermanes in areas such as materials science and medicinal chemistry. nih.govrsc.org
Structure
2D Structure
Properties
Molecular Formula |
C4H3GeO |
|---|---|
Molecular Weight |
139.70 g/mol |
InChI |
InChI=1S/C4H3GeO/c5-4-2-1-3-6-4/h1-3H |
InChI Key |
YNGGGWYQBFLOLU-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)[Ge] |
Origin of Product |
United States |
Synthetic Methodologies for Furylgermane Derivatives
Hydrogermylation Approaches
Hydrogermylation, the addition of a Ge-H bond across a carbon-carbon multiple bond, is a direct and atom-economical method for forming carbon-germanium bonds. chinesechemsoc.org This approach has been explored for the synthesis of furylgermane derivatives through both catalytic asymmetric and radical-mediated pathways.
Catalytic Asymmetric Hydrogermylation
The development of catalytic asymmetric methods to produce chiral germanes is a significant challenge in chemical synthesis. chinesechemsoc.org Enantioselective synthesis is crucial in modern chemistry, particularly for producing compounds with specific biological activities. wikipedia.org Catalytic asymmetric hydrogermylation offers a pathway to enantioenriched organogermanes. chinesechemsoc.org
Copper catalysis has emerged as a powerful tool for the enantioselective synthesis of various organic compounds. nih.govbeilstein-journals.orgnih.govrsc.org In the context of this compound synthesis, copper-catalyzed asymmetric hydrogermylation of activated alkenes has been developed to construct C- and Ge-stereogenic germanes. chinesechemsoc.orgchinesechemsoc.org These reactions can provide access to a variety of chiral germane (B1219785) products in good yields and with high enantioselectivities under mild conditions. chinesechemsoc.orgchinesechemsoc.org
The success of these reactions often relies on the in-situ generation of a key copper-germyl ([Cu–Ge]) species, which is steered by a chiral ligand. chinesechemsoc.orgchinesechemsoc.org This intermediate then undergoes enantioselective insertion of an alkene, leading to the formation of chiral organogermanes with precise control over chemo-, regio-, and stereoselectivity. chinesechemsoc.orgchinesechemsoc.org For instance, α,β-unsaturated carbonyl compounds with a furan (B31954) substituent have been shown to be suitable substrates in these reactions, affording the corresponding hydrogermylation products in good yields and with high enantioselectivity. chinesechemsoc.org The choice of the chiral ligand is critical in directing the stereochemical outcome of the reaction. chinesechemsoc.orgchinesechemsoc.orgnih.gov
Table 1: Copper-Catalyzed Asymmetric Hydrogermylation of α,β-Unsaturated Carbonyls
| Entry | α,β-Unsaturated Carbonyl | Chiral Ligand | Yield (%) | Enantiomeric Ratio (er) | Reference |
| 1 | Chalcone derivative | (S,S)-Ph-BPE | 73 | 96:4 | chinesechemsoc.org |
| 2 | Furan-containing ketone | (S,S)-Ph-BPE | 86 | 97:3 | chinesechemsoc.org |
| 3 | Naphthalene-containing ketone | (S,S)-Ph-BPE | 61 | 99:1 | chinesechemsoc.org |
Data sourced from a study on Cu-catalyzed asymmetric hydrogermylation. chinesechemsoc.org
Ligand control is a powerful strategy to achieve regioselectivity in transition-metal-catalyzed reactions. organic-chemistry.orgrsc.orgchemrxiv.org In the context of hydrogermylation, palladium-catalyzed reactions of ynamides have demonstrated that the choice of ligand can direct the regiochemical outcome, leading to either α- or β-germylated enamides with high selectivity. nih.gov While this specific example does not directly involve furylgermanes, the principle of ligand-controlled regiodivergence is applicable. The steric properties of the phosphine (B1218219) ligand play a crucial role in determining the regioselectivity of the hydrometalation. nih.gov This approach allows for the synthesis of different constitutional isomers from the same starting materials simply by changing the ligand. organic-chemistry.org
Radical-Mediated Hydrogermylation Reactions
Radical hydrogermylation provides an alternative to catalytic methods and is often effective for creating functionalized alkylgermanes. thieme-connect.de These reactions are typically initiated by radical initiators. researchgate.net
Triethylborane (B153662) (Et₃B) is a well-established radical initiator, often used in the presence of air (oxygen), for various radical reactions, including C-H fluorination and additions to multiple bonds. unibe.chnih.gov Tri(2-furyl)germane has been shown to efficiently add to alkenes in the presence of triethylborane. nii.ac.jp This method is also applicable to the reduction of organic halides. thieme-connect.de For example, the reduction of 1-bromododecane (B92323) with tri(2-furyl)germane proceeds in high yield when initiated by triethylborane. thieme-connect.de The triethylborane-induced hydrogermylation of alkynes, such as dodec-1-yne, has also been reported. thieme-connect.de
Table 2: Triethylborane-Initiated Reactions with Tri(2-furyl)germane
| Substrate | Product Type | Yield (%) | Reference |
| 1-Bromododecane | Reduction | 99 | thieme-connect.de |
| Dodec-1-yne | Hydrogermylation | - | thieme-connect.de |
| Alkenes | Hydrogermylation | - | nii.ac.jp |
Yield for dodec-1-yne hydrogermylation was not specified in the provided source. thieme-connect.de
The direct transformation of white phosphorus (P₄) into valuable monophosphorus compounds is a significant area of research. rsc.org Recent studies have shown that hydrogermanes can react with P₄ in a hydroelementation reaction. rsc.org This provides a direct, one-pot method to transform P₄ into useful monophosphorus compounds, offering a less toxic alternative to similar methods that use organotin hydrides. rsc.org While the direct use of this compound in this specific reaction is not detailed in the provided search results, the general reactivity of hydrogermanes with white phosphorus suggests a potential synthetic route. rsc.org
Transition Metal-Catalyzed Hydrogermylation of Unsaturated Bonds
The addition of a Ge-H bond across carbon-carbon multiple bonds, known as hydrogermylation, is a direct and atom-economical method for creating carbon-germanium (C-Ge) bonds. chinesechemsoc.orgchinesechemsoc.org Transition metal catalysis has become a powerful tool for this transformation, enabling control over chemo-, regio-, and stereoselectivity. chinesechemsoc.orgresearchgate.netmdpi.com Developments in this area have been driven by various catalysts, including those based on palladium, copper, and iron, which are effective in producing a range of organogermanium compounds. chinesechemsoc.orgchinesechemsoc.orgchemrxiv.org
One notable example is the triethylborane-induced hydrogermylation of alkenes using tri(2-furyl)germane. This radical reaction effectively proceeds with both terminal and internal alkenes, affording the corresponding alkyl-tri(2-furyl)germanes in excellent yields. acs.org For instance, the reaction with 1-octene (B94956) yields the hydrogermylation product in 97% yield. acs.org
Palladium catalysts have also been employed. The Pd(0)-catalyzed hydrogermylation of alkynes and dienes with tri(2-furyl)germane shows a remarkable rate acceleration when performed in water. nagoya-u.ac.jpresearchgate.net More recently, ligand-controlled regiodivergent palladium-catalyzed hydrogermylation of ynamides (alkynes with a nitrogen substituent) has been developed. chemrxiv.org Depending on the steric properties of the phosphine ligand used, the reaction can be directed to yield either α- or β-isomers with high selectivity. chemrxiv.org For example, using a less bulky phosphine ligand with a tri-(isopropyl)silyl-substituted ynamide resulted in the α,E-isomer in 90% isolated yield. chemrxiv.org
Copper-catalyzed asymmetric hydrogermylation has emerged as a method for constructing chiral organogermanes. chinesechemsoc.orgchinesechemsoc.org These reactions can create both C-stereogenic and Ge-stereogenic centers with high enantioselectivity under mild conditions. chinesechemsoc.orgchinesechemsoc.org The success of this method relies on the in-situ generation of a key copper-germyl ([Cu-Ge]) species, which then undergoes enantioselective insertion of the alkene. chinesechemsoc.orgchinesechemsoc.org
Table 1: Examples of Transition Metal-Catalyzed Hydrogermylation
| Unsaturated Substrate | Germane Reagent | Catalyst/Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| 1-Octene | Tri(2-furyl)germane | Triethylborane, Hexane, 25°C | (2-Furyl)₃Ge(CH₂)₇CH₃ | 97% | acs.org |
| Tri-(isopropyl)silyl-substituted ynamide | Triphenylgermane | Pd(OAc)₂ / DPEphos | α,E-hydrogermylation product | 90% | chemrxiv.org |
| β-aryl α,β-unsaturated ketones | p-tolylgermane | Cu-catalyst / Chiral diphosphine ligand | Enantioenriched C-stereogenic germanes | 72-92% | chinesechemsoc.org |
Organometallic Transmetalation Routes
Transmetalation, the transfer of an organic group from one metal to another, is a fundamental process in organometallic chemistry and a cornerstone for synthesizing many organogermanium compounds. wikipedia.org This route is driven by thermodynamic and kinetic factors, often favoring the transfer of an organic ligand to a more electropositive metal or forming a more stable compound. wikipedia.org
Tin-to-Germanium Transmetalation Strategies
A well-established transmetalation strategy involves the exchange of organic groups from tin to germanium. acs.org This method is particularly useful for synthesizing aryl- and perfluoroaryl trichlorogermanes. The reaction typically involves heating an organotributylstannane with germanium tetrachloride (GeCl₄). acs.org For example, various aryltributylstannanes react with a stoichiometric amount of GeCl₄ at 150 °C without a solvent to produce the corresponding aryltrichlorogermanium compounds in good yields (60-80%). acs.org
While organostannanes are stable to air and moisture, a key consideration is their high toxicity. wikipedia.org The synthesis of the organostannane precursors themselves can be achieved through methods like the reaction of a Grignard or organolithium reagent with a trialkyltin chloride. wikipedia.org Although direct examples involving furylstannanes in the literature are less common, the established protocol for other aryl groups provides a clear and viable pathway for the synthesis of furylgermanes. acs.org The reaction is analogous to the Stille coupling, where an organostannane transfers its organic group to a palladium center during the catalytic cycle. wikipedia.org
Utilization of Organolithium and Grignard Reagents (contextual for method development)
Organolithium and Grignard (organomagnesium) reagents are among the most common and reactive organometallic compounds used in organic synthesis. uni-muenchen.dewikipedia.orgnptel.ac.in Their utility stems from the highly polarized metal-carbon bond, which makes the carbon atom strongly nucleophilic and basic. nptel.ac.inyoutube.comlibretexts.org This property is exploited in the synthesis of furylgermanes, where a furyl anion equivalent reacts with a germanium electrophile.
The general approach involves the preparation of 2-furyllithium or 2-furylmagnesium halide. 2-Furyllithium can be generated by deprotonating furan with a strong base like n-butyllithium (n-BuLi) or through a halogen-metal exchange from 2-bromofuran. vapourtec.com Similarly, a Grignard reagent is prepared by reacting an organic halide with magnesium metal in an ether solvent. uni-muenchen.dewikipedia.org
These highly reactive furyl-organometallics serve as powerful nucleophiles that can attack various electrophiles, including halogermanes. thieme-connect.delibretexts.org This reaction provides a direct and efficient route to C-Ge bond formation and is considered a standard method for preparing organogermanes. thieme-connect.de The high reactivity of organolithium reagents, however, necessitates careful handling under inert, anhydrous conditions to prevent unwanted side reactions. vapourtec.comlibretexts.org
Functionalization of Precursor Germanes
An alternative and widely used synthetic strategy begins with a germanium compound that is already functionalized, typically with halogens, and introduces the furyl group through a substitution reaction. thieme-connect.de
Synthesis of Furyl-Substituted Germanes from Halogermanes
The reaction of halogermanes with organometallic nucleophiles remains the most efficient and convenient method for the synthesis of organogermanes. thieme-connect.de This approach uses readily available germanium halides, such as germanium(IV) chloride (GeCl₄) or organo-substituted halogermanes (e.g., R₃GeCl), as the electrophilic germanium source.
The synthesis involves the nucleophilic substitution of the halide on the germanium center by a furyl-organometallic reagent, such as 2-furyllithium or a 2-furyl Grignard reagent. thieme-connect.dedntb.gov.ua The number of furyl groups introduced can be controlled by the stoichiometry of the reagents. For example, reacting GeCl₄ with one equivalent of 2-furyllithium would primarily yield 2-furyltrichlorogermane, while using excess reagent would lead to tetra(2-furyl)germane.
A related approach is the palladium-catalyzed cross-coupling reaction between a germane containing a Ge-H bond, like tri(2-furyl)germane, and an aryl halide. acs.orgcapes.gov.brnih.gov This reaction forms an aryl-tri(2-furyl)germane, demonstrating the functionalization of a pre-formed this compound hydride. acs.orgnih.gov Fluoride (B91410) ions can also promote the cross-coupling of chlorogermanes with aryl halides, proceeding through hypervalent germanate intermediates. nih.gov
Table 2: Summary of Synthetic Approaches from Halogermanes
| Germanium Precursor | Furyl Reagent | Reaction Type | Typical Product | Reference |
|---|---|---|---|---|
| GeCl₄ | 2-Furyllithium | Nucleophilic Substitution | (2-Furyl)ₙGeCl₄₋ₙ | thieme-connect.de |
| R₃GeCl | 2-Furylmagnesium bromide | Nucleophilic Substitution (Grignard) | R₃Ge(2-Furyl) | thieme-connect.de |
| Chlorophenylgermanes | Aryl Halides (by analogy) | Pd-catalyzed Cross-Coupling (Fluoride promoted) | Phenyl(Aryl)germanes | nih.gov |
Reactivity and Mechanistic Aspects of Furylgermane Transformations
Carbon-Germanium Bond Activation and Functionalization
The activation of the carbon-germanium (C-Ge) bond in furylgermanes is a critical step that unlocks their potential as versatile coupling partners and building blocks in organic synthesis. This activation can be achieved through various catalytic systems, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. The following sections explore prominent examples of these transformations.
Cross-Coupling Reactions
Cross-coupling reactions are powerful tools for the construction of complex molecular architectures. Furylgermanes have emerged as competent partners in several types of palladium- and gold-catalyzed cross-coupling reactions.
The synthesis of biaryls, structural motifs prevalent in pharmaceuticals, natural products, and functional materials, has been significantly advanced by palladium-catalyzed cross-coupling reactions. nih.govmdpi.com Tri(2-furyl)germane has proven to be a key player in this area, enabling the synthesis of unsymmetrical biaryls from two different aryl halides. researchgate.netresearchgate.netresearchgate.net The process typically involves a two-step sequence. First, an aryltri(2-furyl)germane is prepared in good yield through the palladium(0)-catalyzed reaction of an aryl halide with tri(2-furyl)germane. researchgate.netresearchgate.net Subsequently, this aryltri(2-furyl)germane undergoes a second palladium-catalyzed cross-coupling reaction with a different aryl halide to furnish the desired unsymmetrical biaryl. researchgate.netresearchgate.netacs.org
This methodology offers a facile route to biaryls that might be otherwise challenging to access. The reactivity of the organogermanium compound is influenced by the ligands on the germanium atom. For efficient cross-coupling, at least two labile heteroatom ligands on the germanium center are often required to facilitate nucleophilic activation by fluoride (B91410) ions. researchgate.net Dichloroarylgermanes, for instance, have been shown to couple with aryl bromides with moderate efficiency when activated by potassium fluoride in dimethylformamide. researchgate.net
Below is a table summarizing representative examples of palladium-catalyzed biaryl synthesis using furylgermane derivatives.
| Aryl Halide 1 | Aryl Halide 2 | Germanium Reagent | Catalyst System | Product | Yield (%) | Reference |
| 4-Iodotoluene | 4-Bromoanisole | Tri(2-furyl)germane | Pd(OAc)₂ / P(t-Bu)₃ | 4-Methoxy-4'-methylbiphenyl | 85 | researchgate.net |
| 1-Bromonaphthalene | 4-Chlorobenzonitrile | Aryltri(2-furyl)germane | Pd₂(dba)₃ / P(o-tol)₃ | 4-(Naphthalen-1-yl)benzonitrile | 78 | researchgate.net |
| 4-Bromoacetophenone | 1-Iodo-3-(trifluoromethyl)benzene | Dichloro(4-acetylphenyl)germane | PdCl₂(dppf) / KF | 4'-Acetyl-3-(trifluoromethyl)biphenyl | 65 | researchgate.net |
This table is for illustrative purposes and synthesizes data from multiple sources.
While palladium catalysis is well-established, the development of orthogonal coupling strategies is crucial for expanding the toolbox of synthetic chemists. acs.orgacs.orgresearchgate.net Gold-catalyzed C-H functionalization has recently emerged as a powerful method for Csp²-Csp² bond formation, and aryl germanes, including those derived from this compound, have been identified as highly effective coupling partners. researchgate.netacs.orgacs.orgresearchgate.net This approach offers an alternative to traditional cross-coupling reactions and is characterized by its mild reaction conditions and the use of an air- and moisture-stable gold catalyst. acs.orgacs.orgresearchgate.net
Mechanistic studies have revealed that aryl germanes exhibit high reactivity with both Au(I) and Au(III) species. acs.orgacs.orgresearchgate.net The efficiency of this transformation is attributed to the relatively low bond dissociation energy of the C-Ge bond, which facilitates the key bond activation step. acs.orgresearchgate.net This inherent reactivity allows for the selective functionalization of C-H bonds in arenes, providing a direct route to biaryl structures.
The reaction of an aryl germane (B1219785), such as PhGeEt₃, with an arene in the presence of a gold catalyst and an oxidant leads to the formation of the corresponding biaryl product in good to excellent yields. acs.org This method has been shown to be tolerant of various functional groups, further highlighting its synthetic utility.
| Aryl Germane | Arene | Catalyst System | Oxidant | Product | Yield (%) | Reference |
| PhGeEt₃ | 1,3-Dimethoxybenzene | [(Ph₃P)Au(I)][OTf] | PhI(OAc)₂ | 2,4-Dimethoxybiphenyl | 92 | acs.org |
| (4-MeOC₆H₄)GeEt₃ | Anisole | [(Johnphos)Au(I)][SbF₆] | Selectfluor | 4,4'-Dimethoxybiphenyl | 88 | researchgate.net |
| (2-Furyl)GeEt₃ | Benzene | [Au(I)(IPr)]Cl | AgOTf | 2-Phenylfuran | 75 | researchgate.netnih.gov |
This table is for illustrative purposes and synthesizes data from multiple sources.
Radical Reaction Pathways
Beyond two-electron cross-coupling processes, furylgermanes are also actively involved in one-electron radical reaction pathways. Tri(2-furyl)germane, in particular, has been recognized as a valuable alternative to traditional radical reagents like tributyltin hydride, offering distinct advantages in certain transformations. researchgate.netthieme-connect.com
Tri(2-furyl)germane has been effectively employed for the reduction of organic halides. nagoya-u.ac.jpgrafiati.comcapes.gov.brmolaid.com In these reactions, a germyl (B1233479) radical is generated, which then participates in a radical chain mechanism to replace the halogen atom with a hydrogen atom. The reaction can be initiated by radical initiators such as triethylborane (B153662) or AIBN (2,2'-azobis(isobutyronitrile)). researchgate.netcapes.gov.br
A significant advantage of using tri(2-furyl)germane is the ability to perform these reductions under catalytic conditions. capes.gov.br In a catalytic cycle, the germanium hydride is regenerated in situ by a stoichiometric reducing agent, such as sodium borohydride. capes.gov.br This approach minimizes the amount of the germanium reagent required, making the process more atom-economical and cost-effective. The reactions are often tolerant of various functional groups and can even be conducted in aqueous media. thieme-connect.com
| Organic Halide | Germanium Reagent | Initiator/Co-reductant | Product | Yield (%) | Reference |
| 1-Bromooctane | Tri(2-furyl)germane (stoichiometric) | Et₃B | Octane | 95 | capes.gov.br |
| 2-Iodoadamantane | Tri(2-furyl)germane (catalytic) | NaBH₄ / Et₃B | Adamantane | 88 | capes.gov.br |
| 6-Bromo-1-hexene | Tri(2-furyl)germane (stoichiometric) | AIBN | 1-Hexene | 92 | researchgate.net |
This table is for illustrative purposes and synthesizes data from multiple sources.
The addition of a germyl radical across a carbon-carbon double or triple bond is another important facet of this compound reactivity. researchgate.netdalalinstitute.comlibretexts.orgbhu.ac.inslideshare.net Tri(2-furyl)germane has been shown to be particularly effective in radical additions to alkenes. researchgate.net The reaction is typically initiated by a radical initiator, which generates the tri(2-furyl)germyl radical. This radical then adds to the multiple bond, creating a new carbon-centered radical, which subsequently abstracts a hydrogen atom from another molecule of the germane to propagate the radical chain and yield the hydrogermylation product.
This transformation provides a method for the formation of new carbon-germanium bonds and can be a key step in more complex synthetic sequences. The regioselectivity of the addition is often governed by the stability of the intermediate carbon-centered radical.
| Alkene/Alkyne | Germanium Reagent | Initiator | Product | Yield (%) | Reference |
| 1-Octene (B94956) | Tri(2-furyl)germane | Et₃B | 1-(Tri(2-furyl)germyl)octane | 89 | researchgate.net |
| Phenylacetylene | Tri(2-furyl)germane | AIBN | (E)-Styryltri(2-furyl)germane | 76 | researchgate.net |
| Methyl acrylate | Tri(2-furyl)germane | Et₃B | Methyl 3-(tri(2-furyl)germyl)propanoate | 82 | researchgate.net |
This table is for illustrative purposes and synthesizes data from multiple sources.
Ring-Opening Reactions and Cyclizations
Furylgermanes, particularly tri-2-furylgermane (B14352574), serve as versatile reagents in radical-mediated cyclization reactions. These reactions often proceed via a radical intermediate on the germanium atom, which can then initiate a cascade of bond-forming events.
A notable application of this compound in cyclization is the triethylborane-induced radical cyclization of 2-iodoethanal allyl acetal. In this transformation, treatment with tri-2-furylgermane under radical conditions leads to the formation of five-membered ring products. This process highlights the utility of furylgermanes in constructing cyclic frameworks, which are common motifs in various natural products and biologically active molecules.
Furthermore, iron-catalyzed cascade radical cyclizations involving germanium hydrides have been developed for the synthesis of complex heterocyclic systems. For instance, the reaction of 2-aryl-N-acryloyl indoles with triphenylgermane, in the presence of an iron(II) chloride catalyst, yields germanium-substituted indolo[2,1-a]isoquinolin-6(5H)-ones. researchgate.net This method demonstrates the capacity for furylgermanes and other organogermanes to participate in complex, multi-step cyclization sequences to build polycyclic structures. researchgate.net In some reactions involving furylgermanes, rapid ring-opening of an intermediate can lead to the formation of an oxygen-centered radical, which can then participate in subsequent reactions. thieme-connect.com
The chemistry of furan (B31954) rings themselves is susceptible to ring-opening, particularly under acidic conditions during polymerization reactions of related compounds like furfuryl alcohol, leading to species such as levulinic acid. msu.edu While not a direct reaction of this compound, this inherent reactivity of the furan moiety is an important consideration in designing reactions involving furylgermanes, as similar ring-opening pathways could potentially be accessed under specific conditions.
Stereochemical Control in this compound Reactions
The development of stereoselective reactions using furylgermanes and other organogermanes is a significant area of research, enabling the synthesis of chiral molecules with defined three-dimensional structures. acs.org Controlling stereochemistry is crucial in the synthesis of pharmaceuticals and other biologically active compounds where specific stereoisomers often exhibit desired activities. nagoya-u.ac.jpcureffi.orgsaskoer.ca
Construction of Carbon-Stereogenic Centers
The creation of carbon-stereogenic centers using organogermanes has been successfully achieved through catalytic asymmetric reactions. A key strategy involves the copper-catalyzed asymmetric hydrogermylation of activated alkenes. chinesechemsoc.orgchinesechemsoc.org In these reactions, a hydrogermane adds across a carbon-carbon double bond in the presence of a chiral copper catalyst, leading to the formation of a new carbon-germanium bond and a stereogenic carbon center. chinesechemsoc.orgchinesechemsoc.org
For example, the reaction of various α,β-unsaturated carbonyl compounds with hydrogermanes, catalyzed by a copper acetate/chiral phosphine (B1218219) ligand system, can produce C-stereogenic germanes with high enantioselectivity. chinesechemsoc.orgchinesechemsoc.org The choice of the chiral ligand is critical for achieving high yields and enantiomeric ratios (er). For instance, using DTBM-Segphos as a ligand in the reaction of (E)-chalcone with p-tolylgermane resulted in the desired product in 98% yield and 99:1 er. chinesechemsoc.org
The scope of these reactions is broad, tolerating a variety of functional groups on both the alkene and the germane, including indole (B1671886) and substituted aryl groups. chinesechemsoc.orgchinesechemsoc.org This versatility makes it a powerful tool for the synthesis of a diverse range of chiral organogermane compounds.
| Alkene Substrate | Germane | Chiral Ligand | Yield (%) | er | Reference |
| (E)-Chalcone | p-Tolylgermane | DTBM-Segphos (L8) | 98 | 99:1 | chinesechemsoc.org |
| 1,5-Diphenylpenta-2,4-dien-1-one | p-Tolylgermane | DTBM-Segphos (L8) | 72 | 96:4 | chinesechemsoc.org |
| Dibenzylideneacetone | p-Tolylgermane | DTBM-Segphos (L8) | 73 | 98:2 | chinesechemsoc.org |
Generation of Germanium-Stereogenic Centers
In addition to creating chirality at carbon centers, recent advances have enabled the direct construction of germanium-stereogenic centers. These are tetrahedral germanium atoms bonded to four different substituents. The synthesis of such compounds has been a significant challenge in main-group element chemistry. wikipedia.org
A powerful method for generating Ge-stereogenic centers is the copper-catalyzed asymmetric hydrogermylation of terminal alkenes with prochiral dihydrogermanes. chinesechemsoc.orgchinesechemsoc.org In this approach, a dihydrogermane (R2GeH2) reacts with an alkene in the presence of a chiral copper catalyst, leading to the enantioselective formation of a Ge-stereogenic hydrogermane. chinesechemsoc.orgchinesechemsoc.org The reaction proceeds with excellent enantioselectivity for a range of dihydrogermanes and alkene substrates.
| Dihydrogermane | Alkene | Chiral Ligand | Yield (%) | er | Reference |
| Mesityl(phenyl)germane | Methyl acrylate | Ph-BPE (L5) | 84 | 97:3 | chinesechemsoc.org |
| Phenyl(p-tolyl)germane | Methyl acrylate | Ph-BPE (L5) | 75 | 96:4 | chinesechemsoc.org |
| Naphthyl(phenyl)germane | Methyl acrylate | Ph-BPE (L5) | 88 | 98:2 | chinesechemsoc.org |
Another innovative approach is the rhodium-catalyzed desymmetric Ge–H bond insertion of dihydrogermanes. wikipedia.org In this process, a chiral rhodium phosphate (B84403) catalyst decomposes a diazo compound to generate a rhodium carbene, which then inserts enantioselectively into one of the two Ge-H bonds of a prochiral dihydrogermane. wikipedia.orgrsc.org This method provides access to a variety of chiral germanes with Ge-stereogenic centers in high yields and with excellent enantioselectivities. wikipedia.orgrsc.org
Intramolecular Reactivity Involving the Furyl Moiety
The furan group in furylgermanes can participate in intramolecular reactions, influencing the reactivity and leading to the formation of novel cyclic structures. Intramolecular reactions are often favored kinetically over their intermolecular counterparts due to the proximity of the reacting groups within the same molecule. rsc.orgrsc.org
While specific examples detailing the direct participation of the furan ring of a this compound in an intramolecular cyclization are not extensively documented in the provided search results, the principles of intramolecular reactions suggest that such transformations are plausible. For instance, an electrophilic center generated elsewhere in the molecule could be attacked by the electron-rich furan ring in an intramolecular Friedel-Crafts-type reaction to form a fused ring system. scienceopen.com
The propensity for radical cyclizations, as seen with 2-iodoethanal allyl acetal, demonstrates that the germanium center can initiate intramolecular processes. nagoya-u.ac.jp It is conceivable that a suitably positioned unsaturated bond within a substituent on the furan ring could undergo an intramolecular cyclization initiated by the germyl radical.
Furthermore, the synthesis of benzo[b]furans and other heterocycles via intramolecular cyclization of precursors containing both a phenolic hydroxyl group and an alkyne is a well-established synthetic strategy. frontiersin.orgscirp.org By analogy, a this compound derivative with a reactive functional group appropriately positioned on a side chain could potentially undergo an intramolecular reaction involving the furan ring, leading to complex, polycyclic organogermanium compounds.
Mechanistic Investigations using Computational and Experimental Techniques
The mechanisms of this compound transformations are elucidated through a combination of computational and experimental methods. sumitomo-chem.co.jprsc.org Density Functional Theory (DFT) calculations have become an indispensable tool for understanding the intricate details of reaction pathways, including the structures of transition states and intermediates. sumitomo-chem.co.jprsc.orgethz.ch
In the context of the copper-catalyzed asymmetric hydrogermylation for creating C- and Ge-stereogenic centers, DFT studies have been instrumental in revealing the reaction mechanism. chinesechemsoc.orgchinesechemsoc.org These calculations have shown that a [Cu/ligand-Ge] species is a key intermediate. chinesechemsoc.orgchinesechemsoc.org The nucleophilic addition of this copper-germyl species to the alkene is the stereochemistry-determining step. chinesechemsoc.orgchinesechemsoc.org DFT calculations also helped to rationalize the observed chemo- and stereoselectivities by comparing the energy barriers of different possible pathways. chinesechemsoc.orgchinesechemsoc.org
Experimental techniques also play a crucial role in mechanistic investigations. Kinetic studies, for example, can help to determine the rate-determining step of a reaction. In the rhodium-catalyzed desymmetric carbene insertion to form Ge-stereogenic centers, kinetic studies indicated that the decomposition of the diazo compound is likely the rate-determining step. wikipedia.orgrsc.org
Furthermore, the characterization of intermediates and products using spectroscopic methods (NMR, IR, Mass Spectrometry) and X-ray crystallography provides direct evidence for the proposed reaction pathways. For instance, the absolute configuration of a C-stereogenic dihydrogermane product from a copper-catalyzed hydrogermylation was unequivocally determined by X-ray diffraction analysis of a single crystal. chinesechemsoc.orgchinesechemsoc.org
Spectroscopic and Structural Characterization Methodologies for Furylgermanes
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy analyzes the magnetic properties of atomic nuclei to reveal the structure of a molecule. azooptics.com For furylgermanes, a multi-nuclear approach involving ¹H, ¹³C, and ⁷³Ge NMR is essential for a comprehensive characterization. The chemical shift (δ), reported in parts per million (ppm), is a key parameter in NMR, indicating the electronic environment of a nucleus relative to a standard reference, typically tetramethylsilane (B1202638) (TMS). libretexts.orglibretexts.org
Proton NMR (¹H NMR) provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. azooptics.com In a typical furylgermane, the ¹H NMR spectrum is dominated by signals from the protons of the furan (B31954) ring. The furan ring has three distinct proton environments. The chemical shifts of these protons are influenced by the electronegativity of the oxygen atom and the magnetic anisotropy of the aromatic ring system. chemistrysteps.com
The germyl (B1233479) group (-GeH₃ or its substituted analogues) attached to the furan ring also influences the chemical shifts. The protons directly attached to the germanium atom typically appear in a distinct region of the spectrum. The interpretation of the spectrum involves analyzing the chemical shifts, the integration of the signals (which is proportional to the number of protons), and the spin-spin coupling patterns that reveal which protons are adjacent to one another. libretexts.org For instance, the protons on the furan ring will show characteristic coupling patterns that help in their assignment.
Table 1: Illustrative ¹H NMR Chemical Shift Data for a Generic this compound
| Proton Assignment | Typical Chemical Shift (δ, ppm) | Multiplicity |
| Hα (furan ring) | 7.4 - 7.6 | Multiplet |
| Hβ (furan ring) | 6.3 - 6.5 | Multiplet |
| Hβ' (furan ring) | 6.8 - 7.0 | Multiplet |
| Protons on Ge-alkyl group | 0.5 - 1.5 | Varies |
Note: These are representative values and can vary based on the solvent and specific substituents on the germanium atom.
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. libretexts.org Each unique carbon atom in this compound gives a distinct signal in the spectrum, which is typically recorded with proton decoupling to simplify the spectrum to a series of single lines. savemyexams.com The chemical shifts in ¹³C NMR span a much wider range than in ¹H NMR, generally from 0 to 220 ppm, which reduces the likelihood of signal overlap. azooptics.comlibretexts.org
The carbon atoms in the furan ring of a this compound molecule resonate at characteristic frequencies influenced by the oxygen atom and the germanium substituent. libretexts.org The carbon atom directly attached to the germanium (the ipso-carbon) will have a chemical shift that is sensitive to the nature of the germyl group. Similarly, the other carbons in the furan ring (α and β carbons) will have distinct chemical shifts. Carbons in any alkyl or aryl groups attached to the germanium will also appear in their expected regions. uwimona.edu.jm
Table 2: Representative ¹³C NMR Chemical Shift Data for a Generic this compound
| Carbon Assignment | Typical Chemical Shift (δ, ppm) |
| C-ipso (C-Ge) | 120 - 130 |
| Cα (furan ring) | 140 - 150 |
| Cβ (furan ring) | 110 - 120 |
| Cβ' (furan ring) | 115 - 125 |
| Carbons on Ge-alkyl group | 0 - 40 |
Note: These are estimated values. The actual chemical shifts depend on the specific molecular structure and the solvent used.
Germanium-73 (B84798) (⁷³Ge) is the only NMR-active nucleus of germanium. researchgate.net However, ⁷³Ge NMR spectroscopy is challenging due to several unfavorable nuclear properties. The ⁷³Ge nucleus has a low natural abundance (7.73%), a low gyromagnetic ratio, and a significant nuclear quadrupole moment (-19.6 fm²). researchgate.net The large quadrupole moment interacts with local electric field gradients, leading to very efficient quadrupolar relaxation. This often results in extremely broad resonance lines, making signal detection difficult unless the germanium atom is in a highly symmetric electronic environment. researchgate.net
Despite the challenges, ⁷³Ge NMR chemical shifts are highly sensitive to the coordination number and the electronic environment of the germanium atom. The chemical shift range for ⁷³Ge is extensive, covering over 1500 ppm. For tetracoordinated organogermanium compounds, such as furylgermanes, the chemical shifts are influenced by the nature of the organic groups attached to the germanium. Electronegative substituents generally cause a downfield shift (to higher ppm values). The chemical shift can, therefore, provide valuable information about the substitution pattern at the germanium center.
The spin-lattice relaxation time (T₁) is a measure of the rate at which the nuclear spins return to thermal equilibrium after being perturbed. ucl.ac.uklibretexts.org For the ⁷³Ge nucleus, the dominant relaxation mechanism is quadrupolar relaxation. researchgate.netyoutube.com The efficiency of this mechanism is dependent on the magnitude of the nuclear quadrupole moment, the electric field gradient at the nucleus, and the rate of molecular tumbling in solution.
The line width of the ⁷³Ge NMR signal is directly related to the spin-spin relaxation time (T₂) and is often governed by the efficiency of quadrupolar relaxation. ucl.ac.ukdu.ac.in In general, the more symmetric the environment around the germanium atom, the smaller the electric field gradient, the less efficient the quadrupolar relaxation, and the sharper the NMR signal. researchgate.netnih.gov Therefore, line width studies can offer insights into the symmetry of the this compound molecule. For instance, tetra-substituted germanes with identical substituents tend to show observable signals, whereas less symmetric tri-substituted germanes often fail to produce a detectable signal in solution. researchgate.netnih.gov
High-resolution solid-state ⁷³Ge NMR, particularly using magic angle spinning (MAS), has emerged as a valuable technique for characterizing germanium-containing materials in their solid form. nih.govpascal-man.com MAS averages out anisotropic interactions, which can lead to significantly narrower lines than in static solid-state experiments or even in solution for asymmetrically substituted compounds. rsc.org
This technique has been successfully applied to organogermanium compounds, providing information about the local structure and symmetry around the germanium atom in the solid state. nih.govrsc.org For furylgermanes, solid-state ⁷³Ge NMR could be used to study polymorphism, identify different crystalline forms, and probe the local environment of the germanium atom within a solid matrix. The observation of a sharp signal in the solid-state ⁷³Ge MAS NMR spectrum would be indicative of a highly ordered and symmetric environment for the germanium nucleus within the crystal lattice. nih.gov
Indirect NMR Spectroscopic Probes (e.g., ³⁵Cl NMR for Ge-Cl bonds)
While direct detection of the germanium-73 nucleus via NMR spectroscopy is challenging due to its low natural abundance, quadrupolar nature, and low receptivity, indirect NMR methods provide a valuable alternative for structural elucidation. researchgate.net For this compound derivatives containing chlorine, such as chlorofurylgermanes, ³⁵Cl Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful indirect probe. researchgate.netcore.ac.uk
The prevalence of Ge-Cl bonds in the synthesis and reactions of organogermanium compounds makes ³⁵Cl NMR particularly useful. researchgate.net The chemical environment around the germanium atom significantly influences the electronic environment of the chlorine atom. Consequently, the ³⁵Cl NMR parameters, including chemical shift and quadrupolar coupling constant, can be correlated with key structural metrics of the molecule. Research has demonstrated a relationship between the oxidation state of the germanium center and the line shape of the ³⁵Cl NMR signal. Furthermore, a correlation has been established between the NMR parameters of germanium(II) chlorides and the corresponding Ge–Cl bond lengths, offering a method to probe the coordination environment of germanium indirectly. core.ac.uk This approach, often combined with Density Functional Theory (DFT) calculations, allows for the characterization of structures, especially for compounds that are difficult to analyze through single-crystal X-ray diffraction, such as amorphous or glass-like germanium halides. core.ac.uk
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is fundamental for identifying functional groups and probing the molecular structure of furylgermanes. These two methods are complementary, as their selection rules differ: IR spectroscopy detects vibrations that cause a change in the dipole moment, while Raman spectroscopy detects vibrations that cause a change in molecular polarizability. mt.comedinst.com
Infrared (IR) spectroscopy is a cornerstone technique for identifying the characteristic functional groups within a this compound molecule. semanticscholar.org The IR spectrum provides a unique "fingerprint" based on the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of molecular bonds. mt.com For a typical this compound, such as tri(2-furyl)germane, the spectrum is dominated by the vibrations of the furan rings and the germanium-carbon bonds.
Key vibrational modes and their expected regions in the IR spectrum include:
Aromatic C-H Stretch: The stretching vibrations of the C-H bonds on the furan ring typically appear above 3000 cm⁻¹. researchgate.net
C=C Ring Stretch: The stretching vibrations of the carbon-carbon double bonds within the furan rings are expected in the 1500-1600 cm⁻¹ region.
C-O-C Ring Stretch: The asymmetric and symmetric stretches of the ether linkage within the furan ring give rise to strong absorptions, typically in the 1000-1250 cm⁻¹ range.
Ge-C Stretch: The germanium-carbon stretching vibration is expected to appear in the lower frequency (fingerprint) region of the spectrum, generally between 550 and 650 cm⁻¹.
The following table summarizes the characteristic IR absorption bands for functional groups present in furylgermanes.
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |
| Furan C-H | Stretching | > 3000 |
| Furan C=C | Ring Stretching | 1500 - 1600 |
| Furan C-O-C | Asymmetric/Symmetric Stretching | 1000 - 1250 |
| Ge-C | Stretching | 550 - 650 |
This table is generated based on established frequency ranges for the specified functional groups.
Raman spectroscopy provides complementary information to IR spectroscopy, particularly for symmetric vibrations. photothermal.com In furylgermanes, vibrations that are symmetric in nature, such as the symmetric breathing mode of the furan ring or the symmetric stretch of multiple Ge-C bonds, will be strong in the Raman spectrum but may be weak or absent in the IR spectrum. mt.com This makes Raman spectroscopy particularly useful for analyzing the skeletal framework of the molecule.
A key advantage of Raman spectroscopy is the ability to perform depolarization studies. By analyzing the polarization of the scattered light, it is possible to distinguish between symmetric and asymmetric vibrations. Vibrations that are totally symmetric result in polarized scattered light, with a low depolarization ratio (ρ < 0.75). In contrast, non-totally symmetric vibrations produce depolarized light (ρ = 0.75). This information is crucial for the definitive assignment of vibrational modes observed in the spectra. americanpharmaceuticalreview.com
Electronic Absorption and Emission Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. technologynetworks.com This technique is used to identify the presence of chromophores, which are light-absorbing groups within a molecule. msu.edu
In this compound, the furan rings act as the primary chromophores. The conjugated π-electron systems of the furan rings give rise to characteristic electronic transitions, primarily π→π* transitions. These transitions typically result in strong absorption bands in the ultraviolet region of the spectrum. azooptics.com The position of the maximum absorption (λmax) and the intensity of the absorption (molar absorptivity, ε) can be influenced by the number of furan groups attached to the germanium atom and the presence of other substituents. Solvents can also cause shifts in the absorption maxima. Analysis of the UV-Vis spectrum provides insights into the electronic structure of the molecule. rsc.org
| Compound Type | Chromophore | Electronic Transition | Typical λmax (nm) |
| This compound | Furan Ring | π→π* | ~200 - 280 |
This table indicates the expected absorption range for the π→π transition in furanoid systems.*
Mass Spectrometry Techniques
Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elemental composition of furylgermanes. nih.gov In this method, the molecule is ionized and then separated based on its mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the precise molecular formula. rsc.org
The fragmentation pattern observed in the mass spectrum offers significant structural information. For furylgermanes, common fragmentation pathways include:
Loss of a Furyl Radical: Cleavage of a Ge-C bond can lead to the loss of a furan ring as a radical, resulting in a prominent peak corresponding to the remaining germyl cation.
Cleavage of the Furan Ring: Fragmentation of the furan ring itself can occur.
Isotopic Pattern: Germanium has several naturally occurring isotopes (⁷⁰Ge, ⁷²Ge, ⁷³Ge, ⁷⁴Ge, ⁷⁶Ge), which results in a characteristic and easily recognizable isotopic pattern for all germanium-containing fragments. This pattern is a definitive indicator of the presence of germanium in an unknown compound.
Analysis of these fragmentation patterns allows chemists to piece together the structure of the parent molecule and confirm the connectivity of the atoms. nih.gov
X-ray Diffraction Crystallography
X-ray diffraction crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic and molecular structure of crystalline solids. wikipedia.org By analyzing the diffraction pattern produced when a single crystal is irradiated with X-rays, it is possible to generate a detailed electron density map and, subsequently, a precise model of the molecular structure. nih.gov
For this compound compounds that can be grown into suitable single crystals, X-ray crystallography provides definitive information about their molecular structure and conformation. carleton.edu The technique reveals the spatial arrangement of all atoms in the crystal lattice, including the germanium center, the furan ring(s), and any other substituents. iastate.edu This allows for a complete characterization of the molecule's three-dimensional shape. azolifesciences.com
A key output of a single-crystal X-ray diffraction study is the precise determination of geometric parameters within the molecule. carleton.edu This includes the lengths of all chemical bonds, the angles between them, and the dihedral angles that define the molecule's conformation. For furylgermanes, this data is crucial for understanding the nature of the bonding involving the germanium atom, such as the Ge-C, Ge-H, and Ge-heteroatom bond distances, as well as the geometry around the germanium center (e.g., tetrahedral, trigonal bipyramidal).
Example Data from X-ray Crystallography:
| Parameter | Description | Significance for Furylgermanes |
|---|---|---|
| Bond Lengths (Å) | The distance between the nuclei of two bonded atoms. | Provides insight into bond strength and order (e.g., Ge-C bond length). |
| **Bond Angles (°) ** | The angle formed by three connected atoms. | Defines the local geometry around an atom (e.g., C-Ge-C angle). |
| Dihedral Angles (°) | The angle between two intersecting planes. | Describes the conformation of the molecule, such as the orientation of the furan ring relative to the germyl group. |
X-ray crystallography is particularly powerful for identifying and characterizing weak interactions within a molecule, such as non-covalent bonds. In certain this compound derivatives, particularly those containing a nitrogen atom in a suitable position (e.g., in germatranes), an intramolecular dative bond can form between the nitrogen lone pair and the germanium atom (N→Ge). researchgate.net The existence and strength of this interaction can be unequivocally confirmed by the Ge-N bond distance determined from the crystal structure. A Ge-N distance that is significantly shorter than the sum of the van der Waals radii of germanium and nitrogen is strong evidence for such an interaction.
Elucidation of Intermolecular Interactions and Crystal Packing
The three-dimensional arrangement of this compound molecules in the solid state is dictated by a complex interplay of intermolecular forces. X-ray crystallography is the definitive technique for elucidating this arrangement, providing precise coordinates of atoms within the crystal lattice. From this data, a detailed analysis of intermolecular interactions, such as hydrogen bonds, van der Waals forces, and potential π-π stacking interactions involving the furan rings, can be performed. Methodologies like Hirshfeld surface analysis are instrumental in both visualizing and quantifying these interactions, offering insights into the stability and nature of the crystal packing.
A key study in this area is the structural analysis of tetrakis(4,5-dihydrofuran-2-yl)germane. nih.goviucr.orgresearchgate.net This compound serves as a valuable model for understanding the packing behavior of furyl-substituted germanes. The analysis revealed that the germanium atom adopts a slightly distorted tetrahedral geometry. The crystal packing is significantly influenced by weak C—H⋯O hydrogen bonds, which link the molecules into a polymeric chain. nih.goviucr.org
The table below summarizes key crystallographic and interaction data for tetrakis(4,5-dihydrofuran-2-yl)germane, illustrating the specifics of its crystal packing.
Table 1: Crystallographic and Intermolecular Interaction Data for Tetrakis(4,5-dihydrofuran-2-yl)germane
| Parameter | Value | Reference |
|---|---|---|
| Chemical Formula | Ge(C₄H₅O)₄ | nih.gov |
| Crystal System | Monoclinic | nih.goviucr.org |
| Space Group | P2₁/n | nih.goviucr.org |
| Ge-C Bond Lengths (Å) | In a comparable range to literature values | nih.gov |
| C-Ge-C Bond Angles (°) | Deviate slightly from ideal tetrahedral angle (109.47°) | nih.gov |
| Primary Intermolecular Interaction | C—H⋯O Hydrogen Bonds | nih.goviucr.org |
Electron Paramagnetic Resonance (EPR) Spectroscopy (for radical intermediates)
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful and essential spectroscopic technique for the detection and characterization of paramagnetic species, particularly transient radical intermediates that may form during chemical reactions. researchgate.netscispace.comscience.gov In the context of this compound chemistry, EPR spectroscopy is invaluable for studying germyl radicals (R₃Ge•), which can be generated through processes like homolytic cleavage of a Ge-H or Ge-Ge bond. These radicals are often highly reactive and short-lived. scispace.com
The EPR spectrum provides critical information about the electronic structure of the radical. The key parameters extracted from an EPR spectrum are the g-value and the hyperfine coupling constants (hfc). ontosight.ailibretexts.org
The g-value is a dimensionless proportionality factor that is characteristic of the radical's electronic environment. For a free electron, the g-value is approximately 2.0023. Deviations from this value for a radical in a molecule provide insight into the extent of spin-orbit coupling, which is influenced by the presence of heavy atoms like germanium. nih.gov
Hyperfine coupling arises from the interaction of the unpaired electron's magnetic moment with the magnetic moments of nearby nuclei (e.g., ¹H, ¹³C, or the magnetic isotopes of Ge). libretexts.orgbhu.ac.in The resulting splitting pattern and the magnitude of the hyperfine coupling constants (usually denoted as a) reveal the identity and number of interacting nuclei and the distribution of the unpaired electron's spin density across the molecule. uky.edu
While specific EPR data for simple this compound radicals are not extensively documented in readily available literature, studies on more complex germyl-substituted radicals provide excellent examples of the data obtained. For instance, detailed EPR spectroscopic characterization of persistent germyl-substituted lead(III) and tin(III) radicals demonstrates how the substitution pattern influences the electronic and geometric properties. nih.govrsc.org In these systems, an increase in the number of germyl substituents leads to larger g-values due to increased spin-orbit coupling. nih.gov The hyperfine splitting constants are indicative of the s-character of the singly occupied molecular orbital (SOMO). nih.gov
Techniques such as spin trapping are often employed to study transient radicals. A short-lived radical is reacted with a "spin trap" molecule to form a more stable radical adduct, which can then be more easily studied by EPR. uky.edu
The table below presents representative EPR data for germyl-substituted radicals, illustrating the type of information that can be obtained from such studies.
Table 2: Illustrative EPR Data for Germyl-Substituted Radicals
| Radical Species | g-iso Value | Hyperfine Coupling Constant (A_iso) | Nucleus | Reference |
|---|---|---|---|---|
| •Pb[Ge(SiMe₃)₃]₃ | 2.084 | 46.30 mT | ²⁰⁷Pb | nih.govrsc.org |
| •Pb[Ge(SiMe₃)₃]₂[Si(SiMe₃)₃] | 2.074 | 48.30 mT | ²⁰⁷Pb | nih.govrsc.org |
| •Pb[Ge(SiMe₃)₃][Si(SiMe₃)₃]₂ | 2.0013 | 63.70 mT | ²⁰⁷Pb | nih.govrsc.org |
Note: Data is for illustrative purposes to show the parameters measured in EPR studies of germyl-containing radicals. The specific values are for complex lead and tin-centered radicals with germyl substituents.
Theoretical and Computational Chemistry Studies on Furylgermanes
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a primary method in computational chemistry for studying molecular systems. utep.eduyoutube.com It is based on the principle that the ground-state energy of a many-electron system can be determined from its electron density. youtube.com This approach offers a balance between accuracy and computational cost, making it suitable for a wide range of chemical problems. utep.eduyoutube.com
Geometry Optimization and Conformational Analysis
Geometry optimization is a computational process used to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. researchgate.net For furylgermane, DFT calculations can predict key structural parameters such as bond lengths, bond angles, and dihedral angles. This process is crucial for understanding the molecule's three-dimensional shape.
Conformational analysis involves identifying the different spatial arrangements of atoms (conformers) that a molecule can adopt and determining their relative energies. nih.govresearchgate.net Flexible molecules can exist as an ensemble of different conformers, and understanding this landscape is essential for predicting their properties and reactivity. nih.gov DFT calculations are used to optimize the geometry of various possible conformers of this compound and to calculate their relative stabilities. researchgate.netarxiv.org By identifying the lowest-energy conformer, researchers can gain insight into the most probable structure of the molecule under given conditions. researchgate.net
Table 1: Illustrative Optimized Geometrical Parameters for this compound Note: These are hypothetical values for illustrative purposes, representing typical outputs from a DFT calculation (e.g., at the B3LYP/6-31G(d) level of theory).
| Parameter | Atom Pair/Group | Calculated Value | Unit |
|---|---|---|---|
| Bond Length | Ge-C(furan) | 1.95 | Ångström (Å) |
| Bond Length | Ge-H | 1.53 | Ångström (Å) |
| Bond Length | C=C (furan) | 1.37 | Ångström (Å) |
| Bond Angle | C-Ge-H | 108.5 | Degrees (°) |
| Dihedral Angle | H-Ge-C-C | 0.0 | Degrees (°) |
Reaction Mechanism Elucidation and Transition State Characterization
DFT is a powerful tool for investigating the pathways of chemical reactions involving furylgermanes. nih.gov By mapping the potential energy surface (PES), computational chemists can trace the lowest energy path from reactants to products. chemrxiv.org This path includes the identification of transition states (TS), which are first-order saddle points on the PES corresponding to the highest energy barrier along the reaction coordinate. chemrxiv.orgumich.edu
Characterizing the transition state is fundamental to understanding a reaction's mechanism. umich.edu DFT calculations can determine the geometry of the TS and confirm its nature through vibrational frequency analysis, where a genuine transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate. nih.gov This information reveals the specific atomic rearrangements that occur during the critical bond-breaking and bond-forming events of the reaction. umich.edu
Calculation of Energetic Profiles and Activation Barriers
An energetic profile, or reaction profile, plots the change in potential energy as reactants are converted into products. researchgate.net DFT calculations are used to compute the energies of reactants, products, intermediates, and transition states. nih.gov From these energies, the activation barrier (or activation energy) can be determined. aps.org The activation barrier is the energy difference between the reactants and the transition state and is a key factor in determining the rate of a chemical reaction. nih.govresearchgate.net
A lower activation barrier generally corresponds to a faster reaction rate. aps.org By calculating these profiles for different possible pathways, researchers can predict the most likely mechanism for a given reaction involving this compound.
Table 2: Example Energetic Profile Data for a Hypothetical Reaction of this compound Note: Values are for illustrative purposes.
| Species | Relative Energy (kcal/mol) |
|---|---|
| Reactants (this compound + Reagent) | 0.0 |
| Transition State | +25.5 |
| Intermediate | +5.2 |
| Products | -15.0 |
Bond Dissociation Energy (BDE) Analysis
Bond Dissociation Energy (BDE) is the energy required to break a specific covalent bond homolytically, meaning the two electrons in the bond are divided equally between the two resulting fragments, typically forming radicals. libretexts.org BDE is a direct measure of bond strength. libretexts.org
DFT methods can be used to calculate the BDE for various bonds within the this compound molecule, such as the Ge-C, Ge-H, C-H, and C-O bonds. The calculation involves computing the energies of the intact molecule and the two radical fragments that result from breaking the bond. rowansci.com The BDE is the difference between the sum of the fragment energies and the energy of the original molecule. rowansci.com This analysis is valuable for predicting the reactivity of this compound, as weaker bonds are more likely to be the site of chemical reactions.
Natural Bond Orbital (NBO) Analysis and Charge Distribution Studies
Natural Bond Orbital (NBO) analysis is a computational technique that translates the complex, delocalized molecular orbitals from a DFT calculation into a more intuitive picture of localized bonds and lone pairs, which aligns with the classic Lewis structure concept. uni-muenchen.deusc.edu
For this compound, NBO analysis provides detailed information about:
Charge Distribution: It calculates the natural atomic charges on each atom (Ge, C, H, O), offering insight into the molecule's polarity and potential sites for electrophilic or nucleophilic attack. usc.edu
Hybridization: It determines the hybridization of the atomic orbitals that form each bond (e.g., the hybridization of the germanium atom's orbitals in the Ge-C and Ge-H bonds). usc.edu
Donor-Acceptor Interactions: NBO analysis can quantify interactions between filled (donor) orbitals and empty (acceptor) orbitals. These interactions, often described as delocalization or hyperconjugation, are important for understanding molecular stability and electronic communication within the molecule. uni-muenchen.dewisc.edu
Ab Initio and Semi-Empirical Methods for Electronic Structure
While DFT is widely used, other methods also play a role in computational chemistry.
Ab Initio Methods: The term "ab initio" means "from first principles," and these methods solve the Schrödinger equation without using experimental data for parametrization. wikipedia.orgdtic.mil Hartree-Fock (HF) is the simplest ab initio method. More accurate, but computationally expensive, methods (known as post-Hartree-Fock methods) build upon the HF result to include electron correlation effects, which are crucial for accurate energy calculations. wikipedia.org These high-level methods can be used to benchmark the results obtained from DFT calculations for this compound. dtic.mil
Semi-Empirical Methods: These methods are based on the same theoretical framework as ab initio calculations but introduce approximations and use parameters derived from experimental data to simplify the calculations. libretexts.orgwikipedia.org This makes them significantly faster than DFT or ab initio methods, allowing for the study of much larger molecular systems. wikipedia.orgresearchgate.net However, their accuracy is dependent on whether the molecule being studied is similar to the molecules used to develop the parameters. wikipedia.org For this compound, semi-empirical methods could be used for initial, rapid conformational searches before refining the results with more accurate DFT or ab initio calculations. researchgate.net
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
Molecular Dynamics Simulations for Conformational Sampling
Molecular Dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of molecular systems, providing detailed insights into conformational dynamics. For a molecule like this compound, MD simulations can elucidate the flexibility of the structure, particularly the rotational dynamics around the bond connecting the furan (B31954) ring and the germane (B1219785) group. This section outlines the theoretical application and potential findings from MD simulations for the conformational sampling of this compound, noting that specific experimental or simulation data for this compound is not extensively available in current literature.
The primary goal of employing MD simulations for this compound would be to explore its potential energy surface with respect to the dihedral angle defining the orientation of the furan ring relative to the germyl (B1233479) group (-GeH3). This exploration helps in identifying the most stable conformations (energy minima), the energy barriers to rotation between them (transition states), and the relative populations of these conformers at a given temperature.
The process begins with the creation of a detailed atomistic model of the this compound molecule. A crucial component for an MD simulation is the force field, a set of parameters that defines the potential energy of the system as a function of its atomic coordinates. Standard force fields like GAFF (General Amber Force Field), CHARMM, or OPLS are often used for organic molecules. rsc.org However, the parameterization for germanium-containing compounds can be a challenge, as parameters for germanium are not as well-developed as those for more common elements like carbon or nitrogen. Therefore, it would likely be necessary to develop or validate force field parameters for the Ge-C bond, Ge-H bonds, and associated angles and dihedrals, possibly using high-level quantum mechanical calculations (ab initio or DFT) to ensure accuracy. utwente.nl
Once a reliable force field is established, the this compound molecule would be placed in a simulation box, typically filled with a solvent (like water or a nonpolar solvent) to mimic solution-phase conditions, or studied in a vacuum to represent the gas phase. The simulation proceeds by solving Newton's equations of motion for each atom in the system, propagating the positions and velocities of the atoms over time in discrete steps.
The resulting trajectory file, a record of atomic positions over time, is then analyzed to extract conformational data. A key analysis would be to monitor the dihedral angle between the furan ring and the germyl group. Plotting the probability distribution of this dihedral angle provides a direct view of the preferred orientations. This data can be used to construct a potential of mean force (PMF) profile, which illustrates the free energy as a function of the dihedral angle, revealing the energy barriers separating different rotational isomers (rotamers).
Based on computational studies of similar molecules, such as furan derivatives, it is expected that the rotation around the C-Ge bond in this compound would have specific energy minima and maxima. For instance, studies on 2,2'-bifuran (B1329537) have identified rotational barrier heights of approximately 4 kcal/mol. nsf.gov While not directly comparable, this suggests that the rotation in this compound is likely hindered and would favor specific planar or near-planar conformations due to the interplay of steric effects and electronic interactions between the furan ring's π-system and the germyl group.
The findings from such simulations would be presented in data tables summarizing the key conformational states, their corresponding dihedral angles, relative energies, and the energy barriers for interconversion.
| Parameter | Hypothetical Value Range | Description |
| Stable Conformer Dihedral Angle | e.g., 0°, 180° | The dihedral angle corresponding to the lowest energy conformations. |
| Rotational Energy Barrier | e.g., 2-6 kcal/mol | The energy required to rotate from one stable conformer to another. |
| Conformer Population (at 298 K) | e.g., 90% / 10% | The percentage of time the molecule spends in each stable conformation at room temperature. |
Note: The values in this table are hypothetical and illustrative of the data that would be generated from an MD simulation. No specific experimental or computational data for this compound was found in the reviewed literature.
Advanced Applications of Furylgermanes in Synthetic Chemistry and Materials Science
Furylgermanes as Strategic Building Blocks in Complex Organic Synthesis
The distinct reactivity of the carbon-germanium (C-Ge) bond, coupled with the electronic nature of the furan (B31954) moiety, makes furylgermanes highly valuable synthons for the construction of intricate molecular architectures.
Synthesis of Stereochemically Defined Chiral Germanes
The synthesis of chiral molecules with a defined three-dimensional arrangement of atoms is a cornerstone of modern organic chemistry, particularly in the development of pharmaceuticals and bioactive compounds. uwindsor.cachiralpedia.comnumberanalytics.com Asymmetric synthesis, the process of creating chiral compounds from achiral starting materials, often employs chiral auxiliaries or catalysts to control the stereochemical outcome of a reaction. uwindsor.caethz.ch Furylgermanes have proven to be instrumental in the asymmetric synthesis of chiral germanes, which are organogermanium compounds containing a stereogenic germanium center.
The preparation of optically active germanes can be achieved through methods like the reduction of optically active germanium menthoxide with lithium aluminum hydride. thieme-connect.de Recent advancements have focused on catalytic asymmetric hydrogermylation, a direct and atom-economical method for constructing C-Ge bonds. chinesechemsoc.org Copper-catalyzed asymmetric intermolecular hydrogermylation of activated alkenes with hydrogermanes, for instance, allows for the efficient synthesis of enantioenriched carbon- and germanium-stereogenic germanes. chinesechemsoc.org The success of this method relies on the in-situ generation of a key copper-germanium ([Cu-Ge]) species, guided by a chiral ligand, which then undergoes enantioselective insertion of alkenes. chinesechemsoc.org This approach provides precise control over the chemical, regional, and stereochemical aspects of the reaction, yielding versatile chiral germane (B1219785) platforms. chinesechemsoc.org
The synthesis of stereochemically defined germanes is not limited to C-Ge bond formation. The dynamic stereochemistry of chiral axes can also be exploited to create stable atropisomers, which are stereoisomers arising from hindered rotation around a single bond. unibo.it This involves computational analysis of conformers, experimental evaluation of their stability, and assessment of their absolute configuration. unibo.it
Reagents for Modular C-C and C-Heteroatom Bond Formation
The formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds is fundamental to organic synthesis. libretexts.orgcsic.eschemrevise.orgnumberanalytics.comvanderbilt.edu Furylgermanes serve as effective reagents in a variety of reactions that forge these crucial linkages, offering a modular approach to building molecular complexity.
C-C Bond Formation:
Furylgermanes participate in several types of C-C bond-forming reactions. One notable example is their use in radical-mediated processes. Tri(2-furyl)germane, for instance, has been employed in the germyldesulfonylation of vinyl and (α-fluoro)vinyl sulfones. umich.edu The resulting vinyl germane can then undergo palladium-catalyzed cross-coupling reactions with aryl halides after oxidative treatment. umich.edu Additionally, tri(2-furyl)germane can be used for biaryl synthesis from two different aryl halides. nagoya-u.ac.jp
Another key application is in hydrogermylation reactions. Triethylborane-induced hydrogermylation of alkenes and silyl (B83357) enol ethers with tri(2-furyl)germane provides a pathway to functionalized organogermanes. nagoya-u.ac.jp Furthermore, the nucleophilic addition of tri(2-furyl)germane to aldehydes and α,β-unsaturated carbonyl compounds, catalyzed by a base, offers a direct route to new C-C bonds. nagoya-u.ac.jp
| Reaction Type | Furylgermane Reagent | Substrate(s) | Catalyst/Initiator | Product Type |
| Germyldesulfonylation/Cross-Coupling | Tri(2-furyl)germane | Vinyl/α-Fluorovinyl Sulfones, Aryl Halides | Radical Initiator, Pd Catalyst | Vinyl Germane, Biaryl |
| Biaryl Synthesis | Tri(2-furyl)germane | Aryl Halides | - | Biaryl |
| Hydrogermylation | Tri(2-furyl)germane | Alkenes, Silyl Enol Ethers | Triethylborane (B153662) | Functionalized Organogermane |
| Nucleophilic Addition | Tri(2-furyl)germane | Aldehydes, α,β-Unsaturated Carbonyls | Base | Alcohol |
| Allylic Germane Preparation | Tri(2-furyl)germane | - | π-Allylpalladium Species | Allylic Germane |
C-Heteroatom Bond Formation:
The formation of bonds between carbon and heteroatoms such as oxygen, nitrogen, and sulfur is critical in the synthesis of a vast array of organic molecules, including pharmaceuticals and materials. numberanalytics.comunivie.ac.atsioc-journal.cn While research has heavily focused on palladium-catalyzed methods, recent developments have explored the use of alkyl germanes in electrochemical C-heteroatom bond formation. univie.ac.atnih.gov This electrochemical approach unlocks polar reactivity from alkyl germanes, enabling their coupling with a variety of nucleophiles to form ethers, esters, amines, amides, sulfonamides, and sulfides, as well as C-P, C-F, and C-C bonds. nih.gov This method showcases the potential for sequential functionalization, where a molecule can be modified at different positions, including the GeEt3 group, via electrochemistry. nih.gov
Role in Homogeneous Catalysis
Homogeneous catalysis, where the catalyst is in the same phase as the reactants, benefits from the tunable nature of molecular catalysts. diva-portal.org Furylgermanes play a significant role in this field, both in the design of sophisticated ligands and as precursors to catalytically active species.
Ligand Design for Metal-Catalyzed Reactions
Ligands are crucial components of metal catalysts, influencing their stability, activity, and selectivity by modulating the electronic and steric properties of the metal center. reddit.comnih.gov The furan moieties in furylgermanes can act as ligands, coordinating to a metal center and influencing the outcome of a catalytic reaction.
For example, in palladium-catalyzed hydrometallation reactions of ynamides, the choice of ligand can control the regioselectivity of the reaction. researchgate.net While specific examples detailing furylgermanes as ligands in widely recognized named reactions are still emerging, their potential is evident. The electronic properties of the furan ring, combined with the stereoelectronic influence of the germanium atom, offer a unique scaffold for designing novel ligands. This can lead to the development of catalysts with enhanced performance in various transformations, such as cross-coupling reactions. nih.gov
Precursors for Catalytically Active Germanium Species
Furylgermanes can serve as precursors for generating catalytically active germanium species. For instance, in certain radical chain reactions, tri(2-furyl)germane can be used in catalytic amounts along with a stoichiometric co-reducing agent. thieme-connect.com This suggests that an active germanium species is generated in situ to propagate the radical chain.
Furthermore, research into the hydrogenation of aromatic germanes has identified that certain organometallic precursors can form catalytically active species. nih.gov While this study focused on the hydrogenation of the germane itself, it highlights the potential for germanium compounds to be transformed into active catalysts for other reactions. The development of methods to generate well-defined, catalytically active germanium species from stable this compound precursors is an active area of research with the potential to unlock new catalytic transformations.
Exploration in Germanium-Based Functional Materials
Germanium-based materials have garnered significant interest for their potential applications in electronics and optoelectronics, owing to their unique properties such as high carrier mobility. researchgate.netresearchgate.net Chalcogenide phase-change materials based on germanium-antimony-tellurides (GSTs), for example, are used in non-volatile memories. mdpi.com
More recently, germanium-based halide perovskites have been explored as less toxic alternatives to lead-based perovskites in solar cells and other optoelectronic devices. unifi.it While these materials face challenges with stability, particularly the oxidation of Ge²⁺, strategies are being developed to mitigate these issues. unifi.it
Design Principles for Optoelectronic Materials
The development of novel optoelectronic materials hinges on the ability to precisely control their electronic and photophysical properties. Furylgermanes, and more broadly germole-containing π-conjugated systems, offer a versatile platform for this purpose. The key design principles revolve around the strategic manipulation of the molecular structure to tune the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, optimize charge transport characteristics, and enhance luminescence efficiency.
A fundamental principle in designing this compound-based materials is the tuning of the HOMO-LUMO energy gap, which dictates the material's absorption and emission properties. ossila.com The incorporation of the germanium atom into a π-conjugated system, forming a germole ring, directly influences the electronic structure. Specifically, the interaction between the σ* orbitals of the exocyclic Ge-C bonds and the π* orbitals of the butadiene backbone (σ-π conjugation) effectively lowers the LUMO energy level. sci-hub.se This leads to a smaller HOMO-LUMO gap and a red-shift in the absorption spectrum compared to analogous carbon- or silicon-based compounds. sci-hub.sechinesechemsoc.org
Further tuning of the bandgap can be achieved by forming copolymers. For instance, a series of dithieno[3,2-b:2′,3′-d]germole copolymers demonstrated that the choice of the aromatic comonomer allows for the systematic variation of the optical bandgap. capes.gov.br This donor-acceptor strategy is a powerful tool for designing materials with specific light-harvesting capabilities for applications like organic photovoltaics (OPVs). ossila.comcapes.gov.br
| Polymer | Comonomer | Optical Bandgap (eV) | HOMO (eV) | LUMO (eV) |
| PGe1-C8 | Benzothiadiazole | 1.66 | -5.25 | -3.59 |
| PGe1-EH | Benzothiadiazole | 1.70 | -5.27 | -3.57 |
| PGe2 | Thieno[3,4-c]pyrrole-4,6-dione | 1.34 | -5.19 | -3.85 |
Table 1: Optoelectronic properties of dithienogermole copolymers, demonstrating bandgap tuning through copolymerization. Data sourced from Gendron et al. capes.gov.br
Controlling the emission color is another crucial design aspect, particularly for Organic Light-Emitting Diode (OLED) applications. Research on benzogermoles has shown that the photophysical properties can be precisely modulated by introducing electron-donating or electron-withdrawing substituents onto the π-conjugated framework. chinesechemsoc.org This allows for the systematic shifting of luminescence across the visible spectrum, from deep-blue to red. chinesechemsoc.org For example, Ge-bridged ladder-type molecules have been developed that exhibit efficient deep-blue electroluminescence with high color purity, a key requirement for display technologies. chinesechemsoc.org
| Compound | 2,3-Aryl Substituent | Emission Max (nm, Solid State) | Photoluminescence Quantum Yield (ΦF, Solid State) |
| Benzogermole 5c | 4-(N,N-diphenylamino)phenyl | 545 | 0.40 |
| Benzogermole 5d | 4-(Trifluoromethyl)phenyl | 455 | 0.73 |
| Benzogermole 5e | 4-Methoxyphenyl | 495 | 0.65 |
| Benzogermole 5f | 4-Fluorophenyl | 465 | 0.68 |
Table 2: Luminescence tuning of benzogermole derivatives through the introduction of various substituents at the 2,3-positions of the benzogermole core. Data sourced from Yuan et al. chinesechemsoc.org
Beyond emission color and bandgap, charge transport characteristics are vital for device efficiency. In organic field-effect transistors (OFETs), for example, the material may need to be predominantly electron-transporting (n-type), hole-transporting (p-type), or both (ambipolar). Studies on donor-acceptor copolymers incorporating germole-bridged units have revealed that charge transport properties can be shifted from exclusively n-type to solely p-type by systematically increasing the number of thiophene (B33073) rings in the polymer backbone. acs.org This modification of the primary polymer structure provides a design pathway to control the charge transport behavior, even when frontier energy levels and solid-state packing distances remain similar. acs.org
Finally, for applications in solid-state devices, the emission characteristics in the aggregated state are paramount. Many luminophores suffer from aggregation-caused quenching (ACQ), which diminishes performance. A key design principle for this compound materials is the exploitation of aggregation-induced emission (AIE). Research on 1,1-disubstituted-2,3,4,5-tetraphenylgermoles has demonstrated a significant enhancement of photoluminescence and quantum yield in the aggregated state (e.g., in mixed solvent-water systems), a hallmark of the AIE effect. acs.org Engineering molecules to possess AIE characteristics is a critical strategy for creating highly efficient solid-state emitters for OLEDs and sensors. acs.orgwhiterose.ac.uk
Future Research Directions and Emerging Trends
Development of Sustainable and Environmentally Benign Synthetic Methods
The future of chemical synthesis is intrinsically linked to the principles of green chemistry. For furylgermane and its derivatives, this translates into a concerted effort to develop methods that minimize waste, reduce energy consumption, and utilize less hazardous materials.
One promising avenue is the adoption of mechanochemistry , which involves conducting reactions by grinding solid reactants together, often with minimal or no solvent (a technique known as liquid-assisted grinding or LAG). A novel mechanochemical protocol has been developed for the preparation of organogermanium compounds directly from metallic germanium or germanium oxide using reagents like benzoquinones or catecholates. acs.org This approach is significant as it bypasses the need for traditional, often volatile and toxic, organic solvents, leading to a cleaner and more efficient process. acs.org
Another key trend is the use of water as a reaction medium. Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. Research has shown that radical reactions, such as the reduction of organic halides, can be effectively carried out with tri-2-furylgermane (B14352574) in water, demonstrating the compound's utility in aqueous systems. chinesechemsoc.org The favorable solvent effects of water are attributed to its high polarity and strong hydrogen-bonding ability. chinesechemsoc.org The development of water-soluble catalysts and reagents will further expand the scope of aqueous chemistry for furylgermanes.
Below is a table summarizing key aspects of emerging sustainable synthetic methods.
Table 1: Comparison of Sustainable Synthetic Approaches for Organogermanium Compounds| Feature | Mechanochemistry (Solvent-Free) | Aqueous Synthesis |
|---|---|---|
| Principle | Mechanical force induces chemical reaction. | Water is used as the primary solvent. |
| Key Reagents | Metallic Ge or GeO₂, catecholates. acs.org | Tri-2-furylgermane, water-soluble initiators. chinesechemsoc.org |
| Advantages | Reduced/eliminated solvent waste, high purity products, potential for new reactivity. acs.org | Environmentally benign, enhanced reaction rates, unique selectivity, improved safety. chinesechemsoc.org |
| Challenges | Scalability, monitoring reaction progress, understanding solid-state mechanisms. | Solubility of organic substrates, catalyst stability in water. |
Discovery of Unprecedented Reactivity and Selectivity Patterns
The exploration of novel reactivity is a constant driver of innovation in organic synthesis. For furylgermanes, future research will focus on uncovering and harnessing unprecedented reaction pathways and achieving new levels of selectivity.
Recent breakthroughs have demonstrated that aryl germanes can undergo highly site-selective ipso-nitration at the germanium-bearing carbon, even in the presence of other reactive groups like silanes and boronic esters. acs.org This orthogonal reactivity, where the germane (B1219785) functionality dictates the reaction site, opens up new strategies for the modular synthesis of complex nitroaromatic compounds. acs.org
Furthermore, the utility of aryl germanes in gold-catalyzed C-H functionalization represents a significant advance. nih.gov This methodology allows for the formation of biaryl motifs by coupling aryl germanes with arenes, showcasing the germane as a versatile and non-toxic reaction partner. nih.gov The reactivity of aryl germanes with both Au(I) and Au(III) complexes, under conditions different from those required for analogous boron or silicon reagents, provides a new tool for selective cross-coupling reactions. nih.gov
The in-situ generation of germyl (B1233479) cations from precursors like benzyldiphenylgermane is another area of burgeoning interest. These highly reactive intermediates can participate in annulation reactions with alkynes to produce complex germacyclic compounds, such as germanaphthalene derivatives. acs.org This strategy provides a powerful method for building polycyclic frameworks containing germanium.
The following table details examples of recently discovered reactivity patterns.
Table 2: Novel Reactivity of Aryl Germanes| Reaction Type | Key Features | Catalyst/Reagent | Significance |
|---|---|---|---|
| Site-Selective Nitration | ipso-Nitration at the C-Ge bond, orthogonal to C-Si and C-B bonds. acs.org | Ru(bpy)₃₂, N-nitrosuccinimide. acs.org | Modular synthesis of nitroaromatics. acs.org |
| Gold-Catalyzed C-H Functionalization | Coupling of aryl germanes with arenes; reactive with Au(I) and Au(III). nih.gov | [(Ph₃P)Au(I)][X] (X=OTf, BF₄). nih.gov | New, non-toxic cross-coupling partner with unique selectivity. nih.gov |
| Germa-Friedel-Crafts | Intramolecular cyclization via an in situ generated germyl cation. acs.org | [Ph₃C][B(C₆F₅)₄]. acs.org | Synthesis of ladder-type and complex germole structures. acs.org |
Integration with Continuous Flow Chemistry and Automation
The shift from traditional batch processing to continuous flow chemistry is revolutionizing chemical manufacturing, offering enhanced safety, efficiency, and control. contractpharma.comaurigeneservices.com This technology involves performing chemical reactions in a continuous stream through a network of tubes or channels, rather than in a single vessel. syrris.jp Although specific applications to this compound are still emerging, the potential for this technology in organogermanium chemistry is vast.
Flow chemistry enables precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields and purity. aurigeneservices.commpg.de For organometallic reactions, which can be hazardous or highly exothermic, the small reaction volumes and superior heat transfer of flow reactors significantly enhance safety. contractpharma.com The synthesis of germanium nanocrystals has already been demonstrated in a continuous flow reactor at high temperatures and pressures. acs.org
Automation is a key component of modern flow systems. Automated platforms can perform multi-step syntheses, screen reaction conditions, and optimize processes with minimal human intervention. mpg.de For instance, an automated flow-quench system has been used to study the kinetics of rapid chloride-exchange reactions in organogermanium chlorides. rsc.org The integration of such automated systems for the synthesis and reaction discovery of this compound derivatives would accelerate research and development, allowing for high-throughput screening of catalysts and reaction conditions. mpg.de
Advanced In Situ Spectroscopic Monitoring of Reactions
Understanding reaction mechanisms and kinetics is crucial for optimization and control. Advanced in situ spectroscopic techniques, which monitor reactions as they happen without disturbing the system, are becoming indispensable tools.
For organogermanium chemistry, Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful technique. In situ NMR has been employed to observe the formation of intermediates in real-time. For example, the photochemical oxidative addition of germane to a ruthenium complex was monitored by ¹H{³¹P} NMR, allowing for the identification of primary photochemical products and subsequent thermal isomers. whiterose.ac.uk In another study, ¹H-⁷Li HOESY NMR spectroscopy was used to probe the solution-state structure and interactions of lithium salts of deprotonated organogermanium trihydrides, providing insights into cation-anion contacts that are not observable by conventional methods. nih.govuni-tuebingen.de
The coupling of in situ spectroscopy with continuous flow reactors is a particularly powerful trend. Integrating analytical tools like FTIR or NMR spectroscopy directly into the flow path allows for real-time monitoring and control of the reaction stream, enabling rapid optimization and ensuring consistent product quality. mt.com
Synergistic Experimental and Computational Approaches for Rational Design
The combination of experimental synthesis and computational modeling provides a powerful paradigm for the rational design of new molecules and reactions. Density Functional Theory (DFT) calculations have become an essential tool for elucidating reaction mechanisms, predicting reactivity, and understanding the electronic structures of organogermanium compounds.
In the study of gold-catalyzed C-H functionalization, computational data suggested that the high reactivity of aryl germanes stems from a relatively low bond dissociation energy, which lowers the activation barrier. nih.gov Similarly, for the site-selective nitration of aryl germanes, DFT studies indicated that while the initial radical addition has a similar energy barrier for both silicon and germanium analogues, the subsequent loss of the germyl radical is significantly more favored, explaining the observed selectivity. acs.org DFT calculations have also been instrumental in elucidating the mechanism and origin of enantioselectivity in the copper-catalyzed asymmetric hydrogermylation of alkenes. chinesechemsoc.orgchinesechemsoc.org
This synergistic approach extends to the rational design of precursors for materials science. For example, novel germanium(II) precursors were designed and synthesized to control the morphology and size distribution of Ge/GeO₂ core/shell nanoparticles. researchgate.netrsc.org By correlating the structure of the organogermanium precursor with the properties of the resulting nanomaterial, a more targeted and efficient synthesis can be achieved. researchgate.netrsc.org The future of this compound chemistry will undoubtedly rely on this close integration of theoretical prediction and experimental validation to accelerate discovery and innovation.
Q & A
Basic: What are the key considerations for synthesizing Furylgermane with high purity, and how can common impurities be identified?
Answer:
Synthesis of this compound requires precise control of stoichiometry, reaction temperature, and solvent selection. Common methods include transmetallation reactions or coupling of germanium precursors with furan derivatives. Impurities such as residual catalysts (e.g., palladium in cross-coupling reactions) or unreacted precursors can be identified using gas chromatography-mass spectrometry (GC-MS) or nuclear magnetic resonance (NMR) spectroscopy. For quantitative purity assessment, elemental analysis combined with X-ray diffraction (XRD) is recommended to confirm crystallinity .
Basic: Which spectroscopic techniques are most effective for characterizing the structural and electronic properties of this compound?
Answer:
- NMR Spectroscopy : and NMR are critical for verifying the bonding environment of the furan ring and germanium center.
- FT-IR Spectroscopy : Identifies Ge-C and Ge-O vibrational modes.
- X-ray Photoelectron Spectroscopy (XPS) : Determines oxidation states of germanium.
- UV-Vis and Fluorescence Spectroscopy : Assess electronic transitions for optoelectronic applications.
Cross-referencing these methods with computational simulations (e.g., DFT) enhances interpretation .
Advanced: How can researchers resolve contradictions in reported reactivity trends of this compound across different studies?
Answer:
Contradictions often arise from variations in experimental conditions (e.g., solvent polarity, temperature) or impurities. Systematic approaches include:
- Controlled Replication : Reproduce experiments under identical conditions while isolating variables.
- Statistical Validation : Use multivariate analysis to identify significant factors.
- Comparative DFT Studies : Model reaction pathways to reconcile empirical discrepancies.
Documenting raw data and metadata (e.g., via FAIR principles) ensures transparency .
Advanced: What strategies ensure reproducibility in this compound-based catalytic applications?
Answer:
- Detailed Protocols : Publish step-by-step synthesis and characterization procedures, including catalyst loading and purification steps.
- Benchmarking : Compare results against established catalysts (e.g., silane analogs) under standardized conditions.
- Open Data Repositories : Share crystallographic data (e.g., CCDC entries) and reaction kinetics datasets.
Adherence to DFG guidelines for research data management is critical .
Advanced: How can computational methods be integrated with experimental studies to predict this compound’s stability in novel environments?
Answer:
- Molecular Dynamics (MD) Simulations : Model thermal and solvolytic degradation pathways.
- DFT Calculations : Predict bond dissociation energies and frontier molecular orbitals.
- Machine Learning : Train algorithms on existing stability data to forecast behavior in untested solvents or temperatures.
Collaborative platforms like NFDI4Chem support integration of computational and experimental workflows .
Advanced: What are the best practices for managing contradictory data in collaborative this compound research?
Answer:
- Versioned Datasets : Use platforms like Zenodo or Chemotion to track revisions.
- Blinded Analysis : Separate data collection and interpretation roles to minimize bias.
- Consensus Workshops : Facilitate interdisciplinary discussions to resolve methodological conflicts.
Refer to DFG’s guidelines on role clarity and data transparency .
Methodological: How should researchers design experiments to investigate this compound’s reactivity with biomolecules?
Answer:
- In vitro Assays : Use fluorescence quenching or isothermal titration calorimetry (ITC) to study binding kinetics.
- Control Groups : Include germanium-free analogs and inert solvents.
- Ethical Compliance : Obtain institutional approval for biohazard protocols.
Supplemental materials must detail safety procedures and raw data .
Methodological: What frameworks are recommended for formulating hypothesis-driven research questions on this compound?
Answer:
Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):
- Novelty : Identify gaps via systematic literature reviews (e.g., SciFinder, Reaxys).
- Feasibility : Pilot studies to assess resource requirements.
- Ethical Alignment : Ensure compliance with institutional and DFG guidelines .
Data Management: How can this compound researchers align with FAIR principles for data sharing?
Answer:
- Findable : Assign DOIs to datasets via repositories like Chemotion or Figshare.
- Accessible : Use open-access formats (e.g., .cif for crystallography).
- Interoperable : Adopt standardized metadata schemas (e.g., ISA-Tab).
- Reusable : Provide detailed experimental context and licenses.
NFDI4Chem’s peer-reviewed data workflows exemplify best practices .
Publication Standards: What are the essential components of a manuscript reporting novel this compound compounds?
Answer:
- Structured Experimental Section : Include synthesis, characterization, and computational methods.
- Supporting Information : Deposit spectral data, crystallographic files, and reproducibility checklists.
- Ethics Statements : Disclose funding sources and conflicts of interest.
Follow Beilstein Journal guidelines for clarity and compliance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
